Product packaging for 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine(Cat. No.:)

4-Acetyl-2-(2,4-dimethylphenoxy) pyridine

Cat. No.: B11720559
M. Wt: 241.28 g/mol
InChI Key: KIZMLAHTVWDCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is a chemical compound with the CAS Number 1552596-24-3 and a molecular formula of C15H15NO2 . It has a molecular weight of 241.29 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals. As a derivative featuring pyridine and phenoxy motifs, this scaffold is of significant interest in medicinal chemistry . Similar structural frameworks are frequently explored in the synthesis of novel compounds for pharmaceutical research, particularly in the development of potential anti-inflammatory and anti-angiogenic agents . The presence of the acetyl functional group provides a potential site for further chemical modification, making this compound a valuable building block for constructing more complex molecules in drug discovery programs . Please note that specific research applications and a detailed mechanism of action for this exact compound are not fully established in the public domain, highlighting its value as a novel research reagent. Researchers are advised to handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B11720559 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[2-(2,4-dimethylphenoxy)pyridin-4-yl]ethanone

InChI

InChI=1S/C15H15NO2/c1-10-4-5-14(11(2)8-10)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3

InChI Key

KIZMLAHTVWDCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C

Origin of Product

United States

Synthetic Methodologies for 4 Acetyl 2 2,4 Dimethylphenoxy Pyridine and Its Analogues

General Synthetic Strategies for Pyridine (B92270) Ring Construction

The formation of the pyridine ring is a well-established field with numerous methodologies. Most syntheses rely on the condensation of carbonyl compounds or various cycloaddition reactions. baranlab.org These methods allow for the construction of the core heterocyclic structure, which can then be further functionalized.

Cyclo-condensation reactions are among the most traditional and widely used methods for pyridine synthesis. These reactions typically involve the formation of a six-membered ring through the condensation of smaller, acyclic precursors.

One of the simplest conceptual approaches is the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or an ammonia source. baranlab.orgyoutube.com The reaction proceeds through the formation of carbon-nitrogen bonds via aldol-type reactions, followed by cyclization and subsequent oxidation or elimination to yield the aromatic pyridine ring. acsgcipr.org A common variation involves the condensation of a 2,3-unsaturated-1,5-dione with ammonia. baranlab.org To circumvent the need for a separate oxidation step, hydroxylamine (B1172632) can be used in place of ammonia, leading directly to the pyridine product after dehydration. baranlab.org

The Hantzsch pyridine synthesis is a classic and versatile multi-component cyclo-condensation. It traditionally involves the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. studylib.net Modifications to this method have been developed to allow for the synthesis of asymmetrical pyridines by performing one or more of the condensation steps sequentially. baranlab.org

Modern variations of cyclo-condensation include copper-catalyzed reactions of oxime acetates with activated methylene (B1212753) compounds and aldehydes, which provide a highly step-economical route to multisubstituted pyridines without the need for an external oxidant. organic-chemistry.org

Cycloaddition reactions offer a powerful and often convergent route to the pyridine nucleus, forming multiple carbon-carbon and carbon-nitrogen bonds in a single step. nih.gov

The most straightforward cycloaddition approach is a [4+2] Diels-Alder reaction between a 1-azadiene and an alkene or alkyne, followed by oxidation to the aromatic pyridine. baranlab.orgrsc.org However, due to the often-unfavorable electronics of simple 1-azadienes, inverse-electron-demand Diels-Alder reactions have become more popular. acsgcipr.org In this strategy, an electron-poor azadiene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct then typically extrudes a small, stable molecule like nitrogen gas to form the pyridine ring. baranlab.orgacsgcipr.org Vinylallenes have also been shown to combine with sulfonyl cyanides in Diels-Alder reactions to generate isopyridine intermediates that can be converted to highly substituted pyridines. acs.org

Transition metal-catalyzed [2+2+2] cycloaddition reactions represent another fascinating tool for pyridine synthesis. nih.gov This method typically involves the co-cyclization of two alkyne molecules and a nitrile, which provides the nitrogen atom for the heterocycle. This approach allows for the construction of pyridines with controlled substitution patterns under mild conditions. nih.gov Additionally, formal [3+3] cyclization reactions, such as the synergistic copper and amine-catalyzed condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, provide a modular route to a variety of substituted pyridines. organic-chemistry.org

Decarboxylative coupling reactions have emerged as a powerful method for forming carbon-carbon bonds, and this strategy has been extended to the synthesis and functionalization of pyridine systems. These reactions typically involve the coupling of a carboxylic acid with another partner, often an aryl halide, through a process that expels carbon dioxide.

Palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with various aryl and heteroaryl bromides have been successfully developed to form C-C bonds, effectively arylating the pyridine ring at the 2-position. rsc.org More recently, the merger of photoredox catalysis with transition metal catalysis has enabled new decarboxylative cross-couplings. For instance, a dual system using iron and nickel catalysts can couple a range of aryl iodides with carboxylic acids. nih.gov

Visible light can also induce a decarboxylative Chichibabin-type pyridinium (B92312) synthesis between α-amino acids and aldehydes. rsc.org In this process, an in-situ generated α-enamine acid is photoexcited and oxidized, leading to decarboxylation and subsequent cyclization to form tetra-substituted pyridiniums. rsc.org This photocatalytic approach has also been applied to the C-H alkylation of pyridines at the C4-position using alkyl carboxylic acids as the alkyl source under oxidant-free conditions. acs.org

Installation and Functionalization of the Phenoxy Moiety in Pyridine Scaffolds

Once the pyridine core is established, or during its formation, the phenoxy group must be introduced. For a molecule like 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine, this is most commonly achieved by forming an ether linkage between a pyridine precursor and the corresponding phenol (B47542).

The pyridine ring is electron-deficient compared to benzene, which makes it susceptible to nucleophilic aromatic substitution (SNAr). gcwgandhinagar.comimperial.ac.uk This reactivity is particularly pronounced at the 2- and 4-positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgyoutube.com

Therefore, a common and effective strategy for forming phenoxy-pyridine ethers is the reaction of a halopyridine (e.g., a 2-chloropyridine (B119429) or 2-bromopyridine) with a phenoxide nucleophile. The phenoxide is readily generated by treating the corresponding phenol with a base such as sodium hydride, potassium carbonate, or cesium fluoride. The reaction involves the addition of the phenoxide to the carbon bearing the leaving group, followed by the elimination of the halide to afford the desired aryl ether. rsc.org The presence of electron-withdrawing groups on the pyridine ring, such as the acetyl group at the 4-position in the target molecule, further activates the ring toward nucleophilic attack, facilitating the substitution reaction. youtube.com

The introduction of a substituted phenoxy group, such as the 2,4-dimethylphenoxy moiety, follows the same principles of nucleophilic substitution outlined above. The strategy involves using the appropriately substituted phenol—in this case, 2,4-dimethylphenol (B51704)—as the precursor for the nucleophile.

The synthesis begins with the deprotonation of 2,4-dimethylphenol using a suitable base to generate the 2,4-dimethylphenoxide anion. This anion then serves as the nucleophile in an SNAr reaction with a pyridine substrate that has a good leaving group at the 2-position, such as 4-acetyl-2-chloropyridine. This reaction directly installs the desired substituted phenoxy group onto the pyridine scaffold. rsc.orgrsc.org

An alternative, though less common, strategy involves the use of aryne chemistry. Arynes, which are highly reactive intermediates, can be generated in situ and react with nucleophiles. For example, pyridin-2(1H)-one can react with an aryne generated from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) to form 2-phenoxypyridine (B1581987) derivatives. rsc.orgnih.gov This methodology could potentially be adapted for the synthesis of more complex substituted analogues.

Introduction and Modification of the Acetyl Group on the Pyridine Core

The introduction of an acetyl group at the C4 position of a pyridine ring is a key transformation in the synthesis of this compound. This can be achieved through either direct or indirect methods, each with its own set of advantages and challenges.

Directly acylating a pre-existing pyridine ring is an atom-economical approach. However, classical Friedel-Crafts acylation reactions are generally ineffective for pyridines. The nitrogen atom in the ring acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic aromatic substitution.

To overcome these limitations, modern synthetic methods have been developed. One promising strategy involves visible-light-induced photoredox catalysis. chemicalbook.comsigmaaldrich.com This method allows for the site-selective C-H acylation of pyridinium salts. By converting the pyridine into an N-aminopyridinium salt, the electronic properties of the ring are altered, enabling a radical-based acylation to proceed with high regioselectivity at the C4 position. chemicalbook.comsigmaaldrich.com The reaction typically employs an aldehyde as the acyl radical precursor and an iridium or other suitable photocatalyst. sigmaaldrich.com This approach is notable for its mild conditions and tolerance of various functional groups.

Another strategy involves transition-metal-catalyzed C-H activation. Palladium catalysts, in particular, have been used for the direct acylation of arenes and heteroarenes. youtube.com By using a directing group, such as a pyrimidyl or picolinamide (B142947) group, the palladium catalyst can be guided to a specific C-H bond, facilitating acylation. While often targeting the C2 position, modifications of this strategy can be envisioned for C4 functionalization. youtube.com

MethodCatalyst/ReagentPosition SelectivityKey Features
Photoredox Catalysis [Ir(dF(CF₃)ppy)₂bpy]PF₆, Aldehyde, Base (NaOAc)C4 (with N-amino salt)Mild conditions (visible light, room temp.), high regioselectivity. sigmaaldrich.com
Pd-Catalyzed C-H Acylation Pd(OAc)₂, Directing Group, Oxidant, Acyl Source (e.g., Aldehydes)Varies (often C2)Requires a directing group, high functional group tolerance. youtube.com

Indirect routes often involve the synthesis of a pyridine ring that already contains a precursor to the acetyl group, or the modification of a commercially available starting material like 4-acetylpyridine (B144475). nih.govmdpi.com

A plausible and efficient pathway to the target molecule begins with a precursor such as 4-amino-2-chloropyridine (B126387) or 2-chloro-4-cyanopyridine. The synthesis of 4-amino-2-chloropyridine can be achieved from 2-chloropyridine via a nitration-reduction sequence. guidechem.com The amino group can then be converted to an acetyl group through various standard organic transformations.

Alternatively, a key intermediate, 4-acetyl-2-chloropyridine , is a known compound and serves as an excellent precursor. nih.gov This intermediate can be synthesized, for example, from 2-chloro-N-methoxy-N-methylnicotinamide and a methyl organometallic reagent. With 4-acetyl-2-chloropyridine in hand, the 2-(2,4-dimethylphenoxy) moiety can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the acetyl group at the C4 position activates the C2 position for nucleophilic attack. rsc.org The reaction involves treating 4-acetyl-2-chloropyridine with 2,4-dimethylphenol in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like DMF or DMSO. morressier.com

PrecursorReagentsProductReaction Type
4-Acetyl-2-chloropyridine 2,4-Dimethylphenol, Base (e.g., K₂CO₃), Solvent (e.g., DMF)This compoundNucleophilic Aromatic Substitution (SNAr) rsc.orgmorressier.com
2-Chloropyridine 1. H₂O₂, Acetic Acid 2. HNO₃, H₂SO₄ 3. Fe, Acetic Acid4-Amino-2-chloropyridineN-Oxidation, Nitration, Reduction guidechem.com
4-Acetylpyridine 1. H₂O₂, Acetic Acid 2. POCl₃/PCl₅ or SO₂Cl₂4-Acetyl-2-chloropyridineN-Oxidation followed by Chlorination

Furthermore, 4-acetylpyridine itself can be used as a starting material for creating analogues by modifying the acetyl group. researchgate.netresearchgate.net For instance, it readily reacts with hydroxylamine to form 4-acetylpyridine oxime , or it can undergo Claisen-Schmidt condensation with various aldehydes to produce chalcone (B49325) derivatives. researchgate.netresearchgate.net These products can then be subjected to further chemical transformations.

Divergent Synthetic Pathways to this compound Analogues

The creation of analogues of the target compound is crucial for structure-activity relationship studies in drug discovery and materials science. Divergent synthetic strategies, including parallel synthesis and the application of green chemistry principles, are instrumental in achieving this goal efficiently.

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large numbers of distinct but structurally related compounds. orgsyn.org These techniques are well-suited for producing libraries of pyridine derivatives, allowing for systematic variation of substituents around the pyridine core. rsc.orgnih.gov

One effective method for the combinatorial synthesis of 2,4,6-trisubstituted pyridines is the Kröhnke pyridine synthesis. rsc.org This reaction is adaptable to solid-phase synthesis, which facilitates purification and automation. By using a resin-bound pyridinium salt, various Michael acceptors (α,β-unsaturated ketones) and ammonium (B1175870) acetate (B1210297) can be employed to introduce diversity at the C4 and C6 positions. This approach has been used to generate libraries of hundreds of pyridine compounds. rsc.org

Solution-phase parallel synthesis is also a viable strategy. acs.org By designing building blocks that can be combined in a modular fashion, libraries of pyridines and related fused heterocycles like thieno[2,3-b]pyridines can be assembled. guidechem.comresearchgate.net For example, trifluoromethyl-substituted pyridinethiones can be S-alkylated with a diverse set of alkylating agents in parallel, followed by heterocyclization to create a library of thieno[2,3-b]pyridines. guidechem.com These high-throughput methods enable the exploration of a broad chemical space around the core pyridine scaffold.

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. google.com These approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyridines.

Multicomponent Reactions (MCRs) are a cornerstone of green synthesis, as they combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. The Hantzsch pyridine synthesis and its variations are classic examples that can be adapted to greener conditions. For instance, a one-pot, four-component reaction between an aldehyde, a β-ketoester, an active methylene compound, and ammonium acetate can yield highly substituted pyridines.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction rates and often improving yields. morressier.com Many pyridine syntheses, including MCRs and the Bohlmann-Rahtz synthesis, have been shown to be significantly more efficient under microwave irradiation compared to conventional heating, often with reduced reaction times from hours to minutes. morressier.com This technique can also enable solvent-free reactions, further enhancing the green credentials of the synthesis.

The use of environmentally friendly catalysts , particularly those based on abundant and non-toxic metals like iron, is another key aspect of green chemistry. Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines. For example, a facile method involves the iron(III) chloride-catalyzed cyclization of ketoxime acetates and aldehydes to produce symmetrical 2,4,6-triarylsubstituted pyridines in high yields without requiring any additives.

Green ApproachExample ReactionAdvantages
Multicomponent Reactions 4-component reaction of aldehyde, ethyl cyanoacetate, acetophenone, and ammonium acetate.High atom economy, reduced waste, operational simplicity.
Microwave-Assisted Synthesis Bohlmann-Rahtz synthesis of trisubstituted pyridines from β-aminocrotonates and alkynones. morressier.comDrastically reduced reaction times, improved yields, energy efficiency.
Iron Catalysis FeCl₃-catalyzed cyclization of ketoxime acetates and aldehydes.Use of an inexpensive, abundant, and low-toxicity metal catalyst.

Advanced Molecular Characterization and Conformational Analysis of 4 Acetyl 2 2,4 Dimethylphenoxy Pyridine

X-ray Crystallography for Solid-State Structure Determination

Hirshfeld Surface Analysis and Fingerprint Plots:This advanced analysis is entirely dependent on pre-existing crystallographic information files (CIFs), which are not available for this compound. Therefore, a quantitative and qualitative assessment of intermolecular contacts through Hirshfeld surfaces and fingerprint plots cannot be performed.

Until the synthesis and subsequent detailed characterization of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine (B92270) are published in peer-reviewed scientific literature, a comprehensive article on its molecular structure and solid-state properties cannot be accurately generated.

Conformational Landscape and Dynamics of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine

Rotational Barriers and Preferred Conformational States

The two primary rotational degrees of freedom are defined by the dihedral angles:

τ1 (C2-O-C1'-C6'): Rotation around the C(pyridine)-O bond.

τ2 (C4-C(acetyl)-C(carbonyl)-O): Rotation of the acetyl group relative to the pyridine ring.

Theoretical calculations on analogous molecules suggest that the rotational barrier for the C(aryl)-O bond in diaryl ethers can range from a few to several kcal/mol. For instance, in 2-phenylpyridine, the rotational energy barrier is reported to be up to 5 kcal/mol. researchgate.net The presence of the acetyl and dimethyl groups in this compound is expected to influence these barriers.

The preferred conformational state of the molecule will be a balance between minimizing steric hindrance and maximizing stabilizing interactions. It is anticipated that the molecule will adopt a non-planar conformation. A co-planar arrangement of the pyridine and phenoxy rings is generally disfavored due to significant steric repulsion between the ortho-hydrogen of the phenoxy ring and the pyridine ring. The dimethyl substitution on the phenoxy ring further increases this steric hindrance.

The acetyl group at the 4-position of the pyridine ring also has rotational freedom. Its orientation will be influenced by electronic interactions with the pyridine ring and potential intramolecular interactions.

Table 1: Representative Rotational Energy Barriers for Structurally Related Fragments

Rotational BondRepresentative CompoundMethodRotational Barrier (kcal/mol)
C(aryl)-O2-Phenoxypyridine (B1581987)DFT Calculations~3-6
C(aryl)-C(acetyl)4-Acetylpyridine (B144475)Computational~4-7

Note: The values in this table are illustrative and based on data for structurally similar compounds. They are not experimentally determined values for this compound.

Intramolecular Interactions Influencing Molecular Conformation

The specific three-dimensional arrangement of this compound is stabilized by a network of weak, non-covalent intramolecular interactions. These interactions, though individually weak, collectively play a significant role in determining the molecule's preferred conformation.

Steric Hindrance: This is a dominant factor in establishing the conformational preferences. The most significant steric clash would occur between the 2,4-dimethylphenoxy group and the pyridine ring if they were to adopt a planar conformation. The methyl groups on the phenoxy ring create substantial steric bulk, forcing the two aromatic rings to twist relative to each other. This twisting minimizes repulsive van der Waals interactions.

π-π Stacking Interactions: While a perfectly stacked arrangement is unlikely due to the ether linkage, intramolecular π-π interactions can occur between the electron-rich π-system of the phenoxy ring and the electron-deficient π-system of the pyridine ring in certain conformations. These attractive interactions, though weak, can contribute to the stability of a particular folded or twisted geometry. In some pyridine derivatives, intramolecular π-π interactions have been observed to lock the molecule in a specific configuration. nih.gov

Hydrogen Bonding: Although there are no conventional hydrogen bond donors in the molecule, weak C-H···O and C-H···N intramolecular hydrogen bonds may be possible. For example, a hydrogen atom from one of the methyl groups on the phenoxy ring could potentially interact with the nitrogen atom of the pyridine ring or the oxygen atom of the acetyl group, depending on the rotational conformation. Such weak interactions have been noted to contribute to the stabilization of crystal structures in related heterocyclic compounds. mdpi.com

Dipole-Dipole Interactions: The acetyl group introduces a significant dipole moment in the molecule. The carbonyl oxygen is electronegative, and the pyridine nitrogen also carries a partial negative charge. The electrostatic interactions between these and other partially charged atoms in the molecule will influence the preferred orientation of the flexible parts of the molecule to minimize electrostatic repulsion and maximize attraction.

The final conformation of this compound is a delicate balance of these competing and cooperating intramolecular forces.

Table 2: Summary of Potential Intramolecular Interactions

Interaction TypeInteracting GroupsConsequence on Conformation
Steric Hindrance(2,4-dimethylphenoxy) group and Pyridine ringInduces a non-planar, twisted conformation.
π-π StackingPhenoxy ring and Pyridine ringMay stabilize certain folded conformations.
Weak C-H···N/O Hydrogen BondsMethyl C-H and Pyridine N or Acetyl OContributes to the stability of specific rotational states.
Dipole-Dipole InteractionsAcetyl group, Pyridine ring, Ether linkageInfluences the relative orientation of polar groups.

Theoretical and Computational Chemistry Investigations of 4 Acetyl 2 2,4 Dimethylphenoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic distribution and reactivity of a compound at the atomic level.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a potential drug candidate to its biological target.

Binding Affinity Prediction and Interaction Mode Analysis

To perform a molecular docking simulation for 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine (B92270), a specific protein target would first need to be identified. The docking software would then explore various possible binding poses of the compound within the active site of the protein. The results would be scored based on a function that estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more favorable interaction. The analysis would also detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Ligand-Protein Complex Stability and Dynamics Studies

Following molecular docking, molecular dynamics (MD) simulations could be employed to study the stability and dynamic behavior of the predicted ligand-protein complex over time. An MD simulation would solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. This analysis can confirm the stability of the binding pose obtained from docking and provide insights into conformational changes that may occur upon ligand binding. Key metrics from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

In Vitro Biological Activity Spectrum and Mechanistic Elucidation of 4 Acetyl 2 2,4 Dimethylphenoxy Pyridine

Antimicrobial Activity Evaluation

While specific data for 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine (B92270) is not available, the broader class of pyridine derivatives has demonstrated a wide range of antimicrobial activities.

Assessment against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Numerous studies have highlighted the potential of pyridine derivatives to inhibit the growth of Gram-positive bacteria. For instance, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which incorporate a pyridine-like structure, have shown strong bactericidal effects, particularly against Staphylococcus species. Some derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some pyridine compounds involves the inhibition of essential enzymes like UDP-MurNAc-pentapeptide (MurF), peptidyl deformylase (PDF), and uridine (B1682114) monophosphate kinase (UMPK), thereby blocking cell wall formation, RNA biosynthesis, and protein maturation.

It is important to note that the antimicrobial efficacy of pyridine derivatives is highly dependent on their specific chemical structure. Substitutions on the pyridine ring can significantly influence their activity.

Assessment against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The activity of pyridine derivatives against Gram-negative bacteria is more varied. The complex outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial compounds. However, some novel pyridine and thienopyridine derivatives have exhibited good to strong antimicrobial activity against E. coli. The antibacterial activity of certain pyridines is thought to be dependent on their structure and their ability to interact with the lipopolysaccharide (LPS) layer of the bacteria.

For Pseudomonas aeruginosa, a notoriously difficult pathogen to treat, some pyridine-containing compounds have shown inhibitory effects. The mechanisms can involve membrane disruption or targeting of other cellular components. Combination therapies using pyridine derivatives with other antibiotics have also been explored to enhance efficacy against P. aeruginosa.

Antifungal Activity Assessment (e.g., Candida albicans, Aspergillus fumigatus)

Pyridine derivatives have also been investigated for their antifungal properties. Some have shown notable activity against Candida albicans, a common fungal pathogen. The proposed mechanism for some of these compounds involves the inhibition of lanosterol (B1674476) demethylase, an important enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. Interestingly, the effectiveness of some pyridine compounds against C. albicans was found to be significantly higher in strains lacking certain efflux pumps, suggesting that these compounds may be actively removed from wild-type fungal cells.

Activity against Aspergillus fumigatus has also been reported for some pyridine derivatives. For example, Pyrisoxazole, a pyridine-containing compound, has demonstrated activity against A. fumigatus. The mechanism of action is thought to involve the disruption of sterol biosynthesis.

Antiviral Activity Assessment

The antiviral potential of pyridine-containing compounds is an active area of research. While specific data for 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is lacking, the general class of pyridine derivatives has shown promise against a variety of viruses. mdpi.com

Inhibition of Viral Replication Pathways

Studies on various pyridine derivatives have demonstrated their ability to interfere with viral replication. For example, certain 2-benzoxyl-phenylpyridine derivatives have been shown to inhibit the replication of Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds appear to target the early stages of viral replication within host cells, including viral RNA replication and protein synthesis, rather than acting on the virus directly. nih.gov

Target-Specific Antiviral Mechanisms

The specific antiviral mechanisms of pyridine derivatives can vary widely depending on their structure and the target virus. For some viruses, pyridine compounds may inhibit key viral enzymes. For instance, the sialidase inhibitor 4-guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid, which contains a structure related to pyridine, has been shown to inhibit the growth of various influenza A virus subtypes in tissue culture. nih.gov This suggests a mechanism targeting the viral neuraminidase enzyme.

Anticancer Activity Profiling (In Vitro Cell Lines)

Extensive searches of scientific databases and literature have yielded no specific data on the anticancer activity of this compound. The following subsections detail the absence of findings in the specified areas of anticancer research.

Cytotoxic Activity in Human Cancer Cell Lines (e.g., HCT116, MCF-7, HepG2)

There is no available data reporting the cytotoxic effects or IC50 values of this compound against human cancer cell lines, including but not limited to colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2).

Elucidation of Apoptosis Induction Pathways

There are no published studies elucidating whether this compound can induce apoptosis in cancer cells. Consequently, no information is available regarding the potential molecular pathways, such as the intrinsic or extrinsic apoptotic pathways, that might be modulated by this compound.

Enzyme Inhibition in Oncogenic Pathways (e.g., c-Met/VEGFR-2 Receptor Tyrosine Kinase Inhibition)

No research has been published detailing the inhibitory activity of this compound against key enzymes in oncogenic pathways, such as the c-Met or VEGFR-2 receptor tyrosine kinases. IC50 values and the mechanism of inhibition for this specific compound are not available. While pyridine derivatives are known to target these kinases, specific data for the compound is absent. alliedacademies.org

Enzyme Inhibition Studies beyond Oncogenic Pathways

The inhibitory effects of this compound on enzymes outside of oncogenic pathways have not been documented in the scientific literature.

Acetylcholinesterase Inhibition by Pyridine Derivatives

There are no specific studies that have evaluated the acetylcholinesterase (AChE) inhibitory activity of this compound. While the pyridine scaffold is present in some known acetylcholinesterase inhibitors, the efficacy of this particular compound has not been reported.

Cyclooxygenase-II (COX-II) Inhibition

Cyclooxygenase-II (COX-II) is a key enzyme in the inflammatory pathway, and its inhibition is a target for many anti-inflammatory drugs. nih.govwikipedia.orgscbt.com The general class of diaryl heterocyclic compounds, which share some structural similarities with phenoxypyridines, has been a major focus for the development of selective COX-2 inhibitors. mdpi.com However, a targeted search for studies evaluating the direct inhibitory effect of this compound on the COX-II enzyme yielded no specific results. No in vitro enzyme inhibition assays or corresponding data, such as IC₅₀ values, have been published in the scientific literature for this compound.

Other Relevant Enzyme Target Interactions

Beyond COX-II, various pyridine-containing compounds have been investigated for their interactions with a range of other enzymatic targets. mdpi.comnih.gov However, no studies were identified that specifically investigated the interaction of this compound with other relevant enzyme systems. Data on its potential activity as an inhibitor or modulator of other enzymes involved in physiological or pathological processes is not available in the public domain.

Antioxidant Properties

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward spectrophotometric method used to evaluate the antioxidant capacity of various compounds. researchgate.netmdpi.comnih.gov This assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.com While the antioxidant potential of numerous pyridine derivatives and related heterocyclic compounds has been assessed using this method, no published studies were found that specifically report the results of a DPPH radical scavenging assay for this compound. wjpsonline.comnih.govpensoft.netresearchgate.net Consequently, there is no available data, such as EC₅₀ or IC₅₀ values, to quantify its potential radical scavenging activity.

Modulation of Oxidative Stress Markers

Oxidative stress occurs from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. researchgate.net The modulation of oxidative stress markers by chemical compounds is a key area of research. However, literature searches revealed no studies investigating the effect of this compound on any cellular or biochemical markers of oxidative stress. There is no available information on its potential to influence lipid peroxidation, glutathione (B108866) levels, or the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) or catalase (CAT).

An in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives reveals critical insights into the molecular features governing their biological effects. The systematic modification of this chemical scaffold has allowed researchers to probe the influence of various structural components, from substitutions on the core pyridine ring to the nature of the acetyl group and phenoxy linker. This exploration is fundamental for optimizing potency, selectivity, and other pharmacodynamic properties.

Future Perspectives and Advanced Research Directions for 4 Acetyl 2 2,4 Dimethylphenoxy Pyridine

Development of Novel Synthetic Methodologies for Pyridine-Phenoxy-Acetyl Frameworks

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods such as the Chichibabin synthesis, Bonnemann cyclization, and Krohnke pyridine synthesis. ijpsonline.com However, the future development of compounds like 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine and related structures will necessitate more advanced and efficient synthetic strategies. The focus will be on methodologies that allow for precise control over substitution patterns and the introduction of diverse functional groups to enable extensive structure-activity relationship (SAR) studies.

Future synthetic approaches are likely to involve:

Green Chemistry Principles: The use of environmentally benign reagents and solvents, as well as energy-efficient reaction conditions such as ultrasound-induced synthesis, will be crucial. ijpsonline.com

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, will facilitate more efficient and selective reactions for the construction of the pyridine-phenoxy ether linkage.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization, enabling the rapid production of libraries of pyridine-phenoxy-acetyl analogues for screening.

Solid-Phase Synthesis: For the generation of diverse compound libraries, solid-phase synthesis methodologies can be adapted to streamline the derivatization of the core scaffold. mdpi.com

A key challenge in synthesizing these frameworks is the management of reactive functional groups. For instance, the preparation of certain pyridine derivatives requires anhydrous conditions to prevent water from acting as a competing nucleophile. nih.gov The development of robust synthetic protocols that can accommodate a wide range of functional groups will be essential for exploring the full potential of this chemical space.

Exploration of Emerging Biological Targets for Phenoxypyridine Derivatives

Phenoxypyridine derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.com In the context of human health, pyridine-containing compounds have been investigated for a multitude of therapeutic applications, including antituberculosis, antitumor, antiviral, and anti-inflammatory effects. nih.gov For this compound and its analogues, future research will likely focus on identifying and validating novel biological targets.

Potential and emerging therapeutic areas for phenoxypyridine derivatives include:

Oncology: The c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer, has been identified as a target for 4-phenoxypyridine derivatives. nih.govnih.gov Future research could explore other kinases and signaling pathways implicated in cancer cell proliferation and survival. The presence of acetyl groups in pyridine derivatives has been associated with antiproliferative activity. nih.gov

Neurodegenerative Diseases: Pyridine derivatives have been designed as multi-target inhibitors of cholinesterases for the potential treatment of Alzheimer's disease. nih.govnih.govacs.org The pyridine-phenoxy-acetyl scaffold could be optimized to interact with other targets relevant to neurodegeneration, such as beta-amyloid plaques and tau protein aggregation. mdpi.com

Infectious Diseases: The pyridine nucleus is a key component of many antibacterial and antimalarial agents. nih.govbohrium.com The exploration of phenoxypyridine derivatives against a panel of pathogenic bacteria and parasites could reveal novel anti-infective agents.

Agriculture: Building on the known herbicidal activity of some phenoxypyridine compounds, new derivatives could be designed to target specific enzymes in weeds, such as protoporphyrinogen oxidase (PPO). mdpi.comnih.gov

The following table summarizes some of the biological targets that have been explored for related pyridine and phenoxypyridine compounds:

Biological Target CategorySpecific Target ExamplePotential Therapeutic/Application Area
EnzymesCholinesterases (AChE, BChE) nih.govnih.govacs.orgAlzheimer's Disease
c-Met Kinase nih.govnih.govCancer
Protoporphyrinogen Oxidase (PPO) nih.govHerbicides
Protein-Protein InteractionsRev1-CT/RIR nih.govCancer
PathogensPlasmodium falciparum bohrium.comMalaria
Mycobacterium tuberculosis mdpi.comTuberculosis

Integration of Advanced Computational Methods in Compound Design and Optimization

Advanced computational methods are indispensable tools in modern drug discovery and will play a pivotal role in the design and optimization of this compound derivatives. These methods allow for the prediction of molecular properties, the simulation of ligand-target interactions, and the prioritization of compounds for synthesis and biological testing.

Key computational approaches to be integrated include:

Molecular Docking and Dynamics: These techniques will be used to predict the binding modes of phenoxypyridine derivatives to their biological targets and to assess the stability of the resulting complexes. nih.govresearchgate.net Molecular dynamics simulations can provide insights into the conformational changes that occur upon ligand binding.

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) can be employed to calculate the electronic properties of molecules, such as their reactivity and stability. nih.gov This information is valuable for understanding reaction mechanisms and for designing molecules with desired electronic characteristics.

Structure-Based and Ligand-Based Drug Design: When the three-dimensional structure of a target is known, structure-based methods can be used to design ligands that fit into the active site. nih.gov In the absence of a target structure, ligand-based approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be used to guide the design of new compounds based on the properties of known active molecules.

The use of these computational tools can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Investigating Multi-Target Ligand Design Principles

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The "one-target, one-drug" paradigm has shown limitations in treating such multifactorial diseases. Consequently, the design of multi-target ligands, which can simultaneously modulate several targets, has emerged as a promising therapeutic strategy. nih.govacs.org

The pyridine-phenoxy-acetyl scaffold is well-suited for the development of multi-target agents. The modular nature of this framework allows for the systematic modification of its different components to achieve affinity for multiple targets. For example, in the context of Alzheimer's disease, researchers have designed pyridine derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govacs.org

Future research in this area will focus on:

Rational Design: Integrating structural information from multiple targets to design a single molecule that can interact with all of them. This may involve linking different pharmacophores together or designing a single pharmacophore that is recognized by multiple targets.

Fragment-Based Approaches: Combining fragments that are known to bind to different targets to create a multi-target ligand.

Computational Screening: Using computational methods to screen virtual libraries of compounds for their ability to bind to multiple targets of interest.

The successful design of multi-target ligands based on the this compound framework could lead to the development of more effective therapies for complex diseases.

Application of Chemoinformatics and Big Data in Pyridine Derivative Research

The fields of chemoinformatics and big data are transforming drug discovery by enabling the analysis of vast amounts of chemical and biological data. For pyridine derivatives, these approaches can be used to identify new research directions, predict the properties of novel compounds, and optimize drug candidates.

Applications of chemoinformatics and big data in this context include:

Analysis of Large Chemical Databases: Mining large databases of chemical structures and biological activity data to identify trends and patterns related to pyridine derivatives. This can help in identifying promising scaffolds and in predicting the biological activities of new compounds.

Predictive Modeling: Developing machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of phenoxypyridine derivatives. This can help in prioritizing compounds with favorable drug-like properties.

Virtual Screening: Using chemoinformatics tools to screen large virtual libraries of compounds against biological targets of interest. This can significantly expand the chemical space that can be explored in a drug discovery project.

Network Pharmacology: Analyzing the interactions of pyridine derivatives with multiple biological targets in the context of complex biological networks. This can provide insights into the mechanisms of action of these compounds and can help in identifying new therapeutic opportunities.

The integration of chemoinformatics and big data analytics will be essential for navigating the vast and complex landscape of pyridine derivative research and for accelerating the discovery of new and effective therapeutic agents.

Q & A

Q. What are the optimal reaction conditions for synthesizing derivatives of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine?

  • Methodological Answer: Synthesis of phenoxy-acetylpyridine derivatives often requires reflux conditions and precise pH control. For example, in analogous compounds, ethyl 2-(2,4-dimethylphenoxy) acetate was synthesized under reflux with a strong base to overcome low acidity caused by electron-donating methyl groups . Cyclization steps (e.g., forming 1,3,4-oxadiazole derivatives) require filtration at pH 5–6 to avoid salt formation and maximize yield (81–79%) . Weak bases (e.g., triethylamine) are recommended for thiol-mediated coupling to preserve reactivity .

Q. How can NMR and EIMS data validate the structural integrity of synthesized analogs?

  • Methodological Answer: 1H NMR can confirm substituent environments: aromatic protons on the pyridine and phenoxy rings appear as distinct multiplets (δ 6.8–8.5 ppm), while acetyl groups resonate as singlets near δ 2.5 ppm. 13C NMR identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons in heterocycles . EIMS provides molecular ion peaks (e.g., m/z 412 for C20H20N4O4S analogs) and fragmentation patterns to verify substituent connectivity . Always compare experimental data with computational predictions (e.g., DFT) for discrepancies .

Advanced Research Questions

Q. How do electron-donating substituents on the phenoxy ring influence electrophilic reactivity?

  • Methodological Answer: The 2,4-dimethylphenoxy group reduces the acidity of adjacent protons due to electron-donating methyl groups, necessitating harsh conditions (e.g., reflux with strong bases) for nucleophilic substitutions . This steric and electronic effect also slows electrophilic aromatic substitution (EAS) on the pyridine ring. Computational modeling (e.g., Fukui indices) can predict regioselectivity for EAS at the pyridine’s 3- or 5-positions, guided by steric maps and charge distribution .

Q. What strategies resolve low yields in cyclization steps for 1,3,4-oxadiazole derivatives?

  • Methodological Answer: Low yields during oxadiazole formation often arise from incomplete dehydration or side reactions. Key fixes include:
  • pH control: Filtering cyclized products at pH 5–6 minimizes protonation of thiol intermediates, reducing solubility losses .
  • Catalysis: Adding glacial acetic acid (2–3 drops) accelerates Schiff base formation in subsequent steps (e.g., aryl carboxaldehyde condensations) .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to methanol, as shown in analogous pyridine syntheses .

Q. How can reductive alkylation modify the pyridine ring for bioactivity studies?

  • Methodological Answer: Reductive alkylation using Hantzsch ester (HE) enables C3-alkylation of dihydroxypyridines. For this compound:
  • Protocol: Mix the substrate, aldehyde (1.2 eq), and HE (1.5 eq) in pyridine at 100°C for 2–4 hours .
  • Mechanism: HE transfers hydride to the protonated imine intermediate, forming alkylated pyridines with >70% yield in model systems .
  • Applications: This method introduces alkyl chains for probing structure-activity relationships (SAR) in agrochemical or medicinal studies .

Data Contradiction Analysis

Q. How should researchers address gaps in toxicity and ecological data for this compound?

  • Methodological Answer: While existing safety data sheets (SDS) lack toxicity profiles , researchers can:
  • Predictive modeling: Use QSAR tools (e.g., EPA’s TEST) to estimate acute toxicity (LC50/EC50) based on structural analogs .
  • In vitro assays: Prioritize mitochondrial toxicity (MTT assay) and Ames tests for mutagenicity screening .
  • Ecotoxicity: Conduct Daphnia magna or algal growth inhibition tests per OECD guidelines to fill data gaps .

Structural and Functional Insights

Q. What crystallographic techniques elucidate the 3D conformation of this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings in analogs) . Hydrogen bonding networks (e.g., C–H···O interactions) stabilize crystal packing, which can be visualized via Mercury software . Refinement with riding models (C–H = 0.93–0.97 Å) ensures accurate thermal parameter (Uiso) assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.